N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-12-2-6-14(7-3-12)20-17(22)16(21)19-11-10-13-4-8-15(9-5-13)25(18,23)24/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCHUZPDALXDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide typically involves the reaction of appropriate amines with oxalyl chloride to form the oxamide linkage. The general synthetic route can be outlined as follows:
Starting Materials: 4-methylphenylamine and 2-(4-sulfamoylphenyl)ethylamine.
Reaction with Oxalyl Chloride: The amines are reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups. These variations significantly influence physicochemical properties and biological activity.
Structural and Functional Comparisons
Table 1: Key Comparative Data
Key Observations
Functional Group Impact: Sulfamoyl vs. Electron-Donating vs. Withdrawing Groups: The dimethylamino group in ’s compound contrasts with the nitro group in ’s analog, leading to divergent solubility and reactivity profiles.
Structural Modifications :
- Heterocyclic Additions : ’s oxazinan ring introduces steric and conformational constraints, which could limit or direct interactions with biological targets.
- Chiral Centers : ’s compound exhibits (1R,2R) stereochemistry, suggesting possible enantiomer-specific activity, unlike the target compound, which lacks described stereocenters.
Physicochemical Properties: Polarity: The sulfamoyl and hydroxyl groups () increase polarity, enhancing water solubility, whereas the dimethylamino group () improves solubility in acidic media. Molecular Weight: Higher molecular weights (e.g., at 480.53 g/mol) may reduce bioavailability compared to the target compound (~380 g/mol).
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]ethanediamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving amide bond formation between sulfamoylphenyl-ethylamine and 4-methylphenyl-ethanediamide precursors. Key steps include:
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., DCC) to activate carboxylic acid intermediates .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 0–25°C improve reaction efficiency and reduce side products .
- Purification : Chromatography or recrystallization is critical for isolating high-purity products (>95% by HPLC) .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–7.8 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 428.12) .
Q. What initial biological assays are appropriate for screening therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or carbonic anhydrase isoforms due to sulfamoyl moieties .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields or impurities?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline IR to track intermediates and adjust stoichiometry .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
-
Comparative SAR Tables : Analyze substituent effects (e.g., methyl vs. methoxy groups) on activity (Table 1) .
-
Meta-Analysis : Pool data from enzymatic assays (IC₅₀) and receptor binding (Kᵢ) to identify outliers .
Compound Substituent Biological Activity (IC₅₀, µM) Reference 4-Methylphenyl 12.3 ± 1.2 (COX-2 inhibition) 4-Methoxyphenyl 8.7 ± 0.9 (COX-2 inhibition)
Q. Which computational methods predict target interactions, and how are they validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR); prioritize poses with ΔG < -8 kcal/mol .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
- Experimental Validation : Compare computational Kᵢ with SPR-measured binding affinity .
Q. How should degradation studies be designed to assess physiological stability?
- Methodological Answer :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze by LC-MS for hydrolytic byproducts .
- Oxidative Stress : Treat with H₂O₂ (0.3% v/v) to evaluate sulfonamide stability .
- Light Exposure : Use ICH Q1B guidelines for photostability testing .
Q. What methodologies compare pharmacological efficacy against structural derivatives?
- Methodological Answer :
- In Vivo PK/PD Studies : Administer analogs at 10 mg/kg (IV) to measure AUC₀–24 and ED₅₀ .
- Selectivity Index : Calculate IC₅₀ ratios for target vs. off-target enzymes (e.g., COX-2/COX-1 > 50) .
- Metabolite Profiling : Use hepatocyte incubation and UPLC-QTOF to identify active metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
